
1,1,1,4,4,4-Hexachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,4-Hexachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H4Cl6. This compound is characterized by the presence of six chlorine atoms attached to a butane backbone. It is a member of the hexachlorobutane family, which includes various isomers with different chlorine atom arrangements.
Vorbereitungsmethoden
The synthesis of 1,1,1,4,4,4-Hexachlorobutane typically involves the chlorination of butane or its derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of the desired hexachlorinated product.
Industrial production methods for this compound may involve continuous flow reactors where butane is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other chlorinated by-products.
Analyse Chemischer Reaktionen
1,1,1,4,4,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated butanones or butanoic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can lead to the formation of less chlorinated butanes or butenes.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4,4-Hexachlorobutane has several applications in scientific research, including:
Biology: Studies have explored its effects on biological systems, including its potential as a biocide or pesticide.
Medicine: Research has investigated its potential use in the development of chlorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,4,4,4-Hexachlorobutane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, such as free radicals or carbocations, which can further react with other molecules. The pathways involved in these reactions depend on the specific conditions and the presence of other reactive species.
Vergleich Mit ähnlichen Verbindungen
1,1,1,4,4,4-Hexachlorobutane can be compared with other similar compounds, such as:
1,1,2,2,3,4-Hexachlorobutane: This isomer has a different arrangement of chlorine atoms, leading to distinct chemical properties and reactivity.
1,1,2,3,4,4-Hexachlorobutane: Another isomer with unique structural features and applications.
1,1,1,2,4,4,4-Heptachlorobutane: This compound contains an additional chlorine atom, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
79458-54-1 |
|---|---|
Molekularformel |
C4H4Cl6 |
Molekulargewicht |
264.8 g/mol |
IUPAC-Name |
1,1,1,4,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 |
InChI-Schlüssel |
MINPZZUPSSVGJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


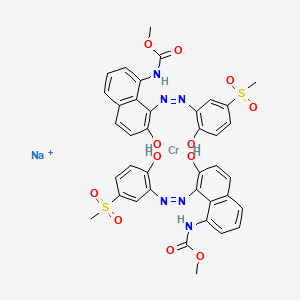
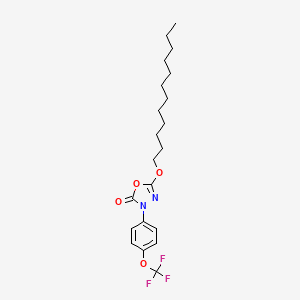

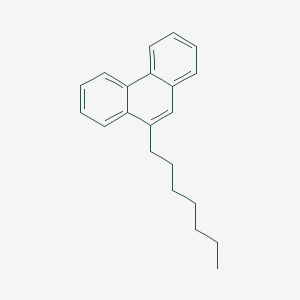

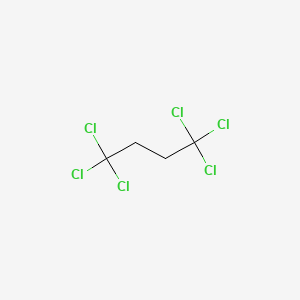


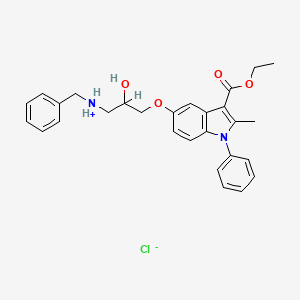
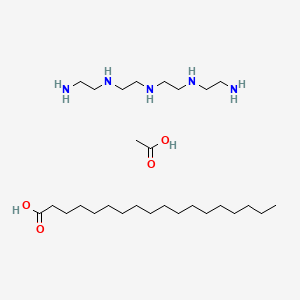


![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

